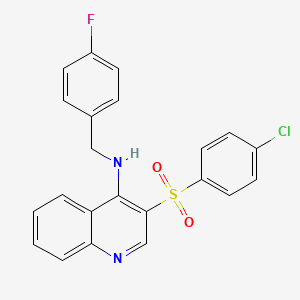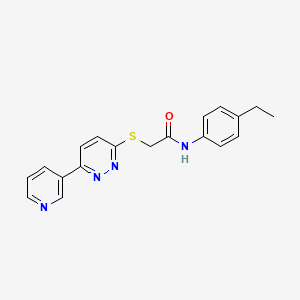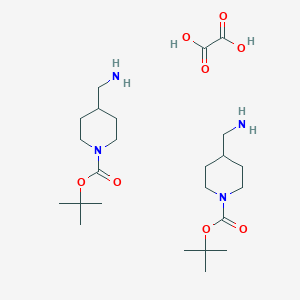
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine, commonly known as CFQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CFQ belongs to the quinoline family of compounds and has a molecular weight of 437.92 g/mol.
Mécanisme D'action
The mechanism of action of CFQ is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in cell growth and division. CFQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CFQ has also been found to inhibit the activity of protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects
CFQ has been found to have a number of biochemical and physiological effects in vitro. Studies have shown that CFQ can induce cell cycle arrest and apoptosis in cancer cells. CFQ has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
CFQ has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. CFQ is also soluble in a variety of solvents, making it easy to work with in the lab. However, CFQ has some limitations, including its relatively low potency and its limited selectivity for certain targets.
Orientations Futures
There are a number of potential future directions for research on CFQ. One area of interest is the development of more potent and selective analogs of CFQ that could be used as therapeutic agents. Another area of interest is the study of the mechanism of action of CFQ in more detail, which could provide insights into its potential applications in medicine. Additionally, research could be focused on identifying new targets for CFQ and exploring its potential applications in other areas, such as agriculture and environmental science.
Méthodes De Synthèse
CFQ can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine in the presence of a base such as triethylamine. The resulting product is then subjected to a nucleophilic substitution reaction with 2-chloro-3-formylquinoline to yield CFQ.
Applications De Recherche Scientifique
CFQ has been found to exhibit potential applications in scientific research, particularly in the field of medicine. Studies have shown that CFQ has anti-cancer properties and can inhibit the growth of cancer cells in vitro. CFQ has also been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O2S/c23-16-7-11-18(12-8-16)29(27,28)21-14-25-20-4-2-1-3-19(20)22(21)26-13-15-5-9-17(24)10-6-15/h1-12,14H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJYZJPPCDMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine](/img/structure/B2976345.png)

![[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol](/img/structure/B2976348.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2976350.png)

![6,8-Difluoro-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2976352.png)

![(E)-4-(Dimethylamino)-n-[4-(hydroxymethyl)phenyl]-2-butenamide hydrochloride](/img/structure/B2976354.png)

![N-[(2,6-difluorophenyl)methyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976358.png)


